molecular formula C24H20N2O4S B2556031 7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-94-3

7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2556031
CAS No.: 632317-94-3
M. Wt: 432.49
InChI Key: KERSJGDMVABECF-UHFFFAOYSA-N
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Description

7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
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Biological Activity

7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a chromeno-pyrrole framework with thiazole and propoxyphenyl substituents. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, and it has a molecular weight of approximately 348.44 g/mol. The unique arrangement of functional groups in this molecule contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antimicrobial properties. For instance, certain synthesized derivatives showed moderate activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and ampicillin .

Antioxidant Activity

The antioxidant potential of the compound was highlighted in various studies. It was found to exhibit substantial radical scavenging activity, which is crucial for mitigating oxidative stress-related cellular damage. One study reported an inhibition rate of 59% in radical scavenging assays using the ABTS method .

Anticancer Activity

The anticancer properties of this compound have been investigated using several human cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The MTT assay indicated that the compound could effectively inhibit cell proliferation at varying concentrations .

Hypolipidemic Activity

In animal models, specifically hyperlipidemic rats, the compound exhibited hypolipidemic effects by improving lipid profiles. It showed promising results in reducing cholesterol and triglyceride levels, suggesting its potential as a therapeutic agent for managing dyslipidemia .

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of several chromeno-pyrrole derivatives found that compound 5 exhibited an MIC value of 50 μg/mL against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Case Study 2: Antioxidant and Cytotoxic Activities

In another investigation involving various synthesized derivatives, compound 6 was noted for its high antioxidant activity alongside significant cytotoxicity against three different cancer cell lines. The results suggested that structural modifications could enhance both antioxidant and anticancer activities .

Summary of Biological Activities

Activity Effect Reference
AntimicrobialModerate activity against Pseudomonas and Staphylococcus
Antioxidant59% radical scavenging inhibition
AnticancerSignificant cytotoxicity against HepG-2 and MCF-7
HypolipidemicImproved lipid profiles in hyperlipidemic rats

Properties

IUPAC Name

7-methyl-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-3-10-29-16-6-4-5-15(13-16)20-19-21(27)17-12-14(2)7-8-18(17)30-22(19)23(28)26(20)24-25-9-11-31-24/h4-9,11-13,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERSJGDMVABECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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